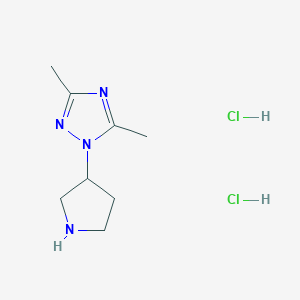![molecular formula C7H8ClNO4S B2623803 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride CAS No. 2377035-98-6](/img/structure/B2623803.png)
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride is a heterocyclic compound that features a thieno[2,3-c]pyrrole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thieno[2,3-c]pyrrole moiety imparts unique electronic and structural properties to the compound, making it a valuable scaffold for the development of new drugs and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyrrole precursor with an oxidizing agent to introduce the dioxo functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares the dioxo functionality and has similar electronic properties.
Pyrrolo[3,2-b]pyrrole-1,4-diones: These compounds have a similar pyrrole core and are used in similar applications.
Uniqueness
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride is unique due to its specific thieno[2,3-c]pyrrole core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Propiedades
IUPAC Name |
1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S.ClH/c9-7(10)5-1-4-2-8-3-6(4)13(5,11)12;/h2-3,5,8H,1H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHGPWYWQLAPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)C2=CNC=C21)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2623721.png)

![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2623728.png)
![4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile](/img/structure/B2623729.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2623730.png)
![1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2623731.png)

![2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2623733.png)
![3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2623735.png)
![2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2623736.png)



![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2623743.png)
